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Abstract
2-Bromolysergic acid diethylamide (2-Bromo-LSD), also known as BOL-148, is a non-

hallucinogenic analog of lysergic acid diethylamide (LSD). Historically used as a research tool

to study the serotonergic system, 2-Bromo-LSD is experiencing a resurgence in interest for its

therapeutic potential in treating conditions such as cluster headaches and mood disorders,

without the psychoactive effects of its parent compound.[1][2][3][4] This technical guide

provides a comprehensive overview of the current knowledge regarding the safety profile and

toxicology of 2-Bromo-LSD, drawing from historical data and ongoing preclinical and clinical

research. This document is intended to serve as a resource for researchers, scientists, and

drug development professionals.

Introduction
First synthesized by Albert Hofmann, 2-Bromo-LSD was initially characterized as a non-

hallucinogenic congener of LSD that could antagonize some of its effects.[4] For many years,

its primary use was in radiolabeling studies due to its similar binding profile to LSD but lack of

psychedelic activity.[3] Recent investigations have refocused on its potential therapeutic

applications, with companies like BetterLife Pharma (developing BETR-001) and Ceruvia

Lifesciences (developing NYPRG-101) advancing specific formulations through preclinical and
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clinical development.[1][5][6][7] A key aspect of this renewed interest is the compound's

favorable safety profile compared to classic psychedelics, including a lack of hallucinogenic

effects at therapeutic doses and potentially reduced cardiovascular risk.[1][4]

Non-Clinical Toxicology
The toxicological profile of 2-Bromo-LSD is being established through a combination of

historical data and modern, GLP-compliant preclinical studies as part of Investigational New

Drug (IND)-enabling programs.

Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a

substance. The available data for 2-Bromo-LSD is summarized in the table below.

Species
Route of
Administration

Value Units Reference

Mouse Intraperitoneal LD50: 25 mg/kg [8]

Rabbit Intravenous LD50: 6 mg/kg [8]

Human Oral TDLO: 0.075 mg/kg

LD50: Lethal Dose, 50%. TDLO: Lowest Published Toxic Dose.

Repeated-Dose Toxicity
Recent GLP-compliant studies on BETR-001, a specific stereoisomer of 2-Bromo-LSD, have

been conducted. A 4-week oral repeated-dose study in animals demonstrated that the

compound is well-tolerated even at high doses, suggesting a broad therapeutic window.[9]

Specific No-Observed-Adverse-Effect-Levels (NOAELs) from these studies are not yet publicly

available.

Genotoxicity
Genotoxicity assays are performed to assess the potential of a compound to damage genetic

material. IND-enabling studies for BETR-001, including GLP-compliant genotoxicity
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assessments, are currently underway.[10] Standard assays for genotoxicity include the Ames

test for bacterial mutagenicity and in vivo micronucleus assays in rodents to assess

chromosomal damage.[11][12]

Assay Type Result

Ames Test Data not available

In vivo Micronucleus Assay Data not available

Carcinogenicity
Long-term carcinogenicity studies for 2-Bromo-LSD have not been reported in the available

literature.

Reproductive and Developmental Toxicology
There is a historical mention of experimental teratogenic effects, though details of these studies

are not readily available.[8] Comprehensive reproductive and developmental toxicology studies

compliant with modern regulatory standards have not been published.

Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of

a substance on vital physiological functions.

Cardiovascular System
A key advantage of 2-Bromo-LSD over classic psychedelics like LSD is its reported lack of

agonism at the 5-HT2B receptor.[3] Agonism at this receptor has been associated with the risk

of cardiac valvulopathy with chronic use of some medications. The antagonist activity of 2-

Bromo-LSD at the 5-HT2B receptor suggests a lower risk of this specific cardiovascular side

effect.

Central Nervous System
Unlike LSD, 2-Bromo-LSD does not produce the head-twitch response (HTR) in rodents, a

behavioral proxy for hallucinogenic potential.[3] In fact, it has been shown to block the HTR
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induced by other 5-HT2A agonists.[3] Human studies dating back to the 1950s have

consistently reported a lack of psychedelic effects at moderate to high doses, although some

rare instances of mild mental changes have been noted at very high doses.[3]

Clinical Safety
Early human studies and more recent clinical trials are providing insights into the safety and

tolerability of 2-Bromo-LSD in humans.

Adverse Events in Clinical Trials
A Phase 1 clinical trial with NYPRG-101 (2-Bromo-LSD) in healthy adult participants has been

initiated to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in a single

ascending dose study.[5] Data from this and other ongoing trials will provide a more complete

picture of the adverse event profile in humans. Historical case studies have reported mild side

effects at relatively high doses.[1][4]

Signaling Pathways
The pharmacological effects of 2-Bromo-LSD are mediated through its interaction with several

G-protein coupled receptors (GPCRs).

Serotonin 5-HT2A Receptor Pathway
2-Bromo-LSD is a partial agonist at the 5-HT2A receptor, with lower efficacy than LSD.[3] This

receptor primarily couples to the Gq alpha subunit, which activates phospholipase C (PLC) to

generate inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in

intracellular calcium and activation of protein kinase C (PKC). It has also been shown to

produce weak recruitment of β-arrestin2.[3]
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5-HT2A Receptor Signaling Pathway for 2-Bromo-LSD.

Other Receptor Interactions
2-Bromo-LSD also acts as an antagonist at 5-HT2B receptors and dopamine receptors.[3][13]

Additionally, it is a competitive antagonist of the histamine H2 receptor. These interactions likely

contribute to its overall pharmacological and safety profile.
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Overview of 2-Bromo-LSD Receptor Interactions.

Experimental Protocols
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Detailed below are representative protocols for key experiments cited in the assessment of 2-

Bromo-LSD and similar compounds.

IND-Enabling Toxicology Study Workflow
The following diagram illustrates a typical workflow for IND-enabling toxicology studies.
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Typical IND-Enabling Toxicology Workflow.

In Vivo Micronucleus Assay
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Objective: To determine if a test compound induces chromosomal damage or damage to the

mitotic apparatus.[12]

Species: Typically mouse or rat.

Procedure:

Animals are treated with the test compound (2-Bromo-LSD) at multiple dose levels,

alongside a positive and negative control group.[12]

Administration is usually performed two or three times at 24-hour intervals.[12]

Approximately 24 hours after the final dose, bone marrow is collected from the femur or

tibia, or peripheral blood is sampled.[12]

The collected cells are smeared on microscope slides, fixed, and stained (e.g., with

Giemsa stain).[14]

Polychromatic erythrocytes (PCEs) or reticulocytes are scored for the presence of

micronuclei.[12]

A statistically significant, dose-dependent increase in the frequency of micronucleated

cells compared to the negative control indicates a positive result.[12]

5-HT2A Receptor Binding Assay
Objective: To determine the affinity of a test compound for the 5-HT2A receptor.

Materials:

Membrane preparation from cells stably expressing human 5-HT2A receptors (e.g., CHO-

K1 cells).[15]

Radioligand, such as [3H]ketanserin or [125I]DOI.[16][17]

Test compound (2-Bromo-LSD) at various concentrations.

Incubation buffer and wash buffer.
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96-well filter plates.[16]

Scintillation counter.[16]

Procedure:

In a 96-well plate, the cell membrane preparation is incubated with the radioligand and

varying concentrations of the test compound.[16]

Non-specific binding is determined in the presence of a high concentration of a known 5-

HT2A ligand.

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room

temperature).[17]

The contents of the wells are rapidly filtered and washed to separate bound from free

radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.[16]

The data is analyzed to calculate the IC50 (concentration of test compound that inhibits

50% of specific radioligand binding), which can then be used to determine the Ki (inhibition

constant).

Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which

serves as a behavioral proxy for hallucinogenic potential in rodents.[18]

Species: Typically C57BL/6J mice.[19]

Procedure:

Mice are administered the test compound (2-Bromo-LSD) or vehicle control via

intraperitoneal or subcutaneous injection.[19][20]

Each mouse is placed individually into a cylindrical observation arena.[20]
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Head twitches, which are rapid, rhythmic side-to-side head movements, are recorded for a

set period (e.g., 30-60 minutes).[19][21]

Recording can be done by trained observers or using automated systems with video

analysis or magnetometer coils.[19][20][22]

The total number of head twitches is quantified and compared between treatment groups.

A significant increase in HTR compared to vehicle is indicative of 5-HT2A agonist activity

with hallucinogenic potential.

Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like activity of a compound in rodents.[1][23]

Species: Mouse or rat.[1]

Procedure:

Animals are administered the test compound (2-Bromo-LSD) or vehicle control at a

predetermined time before the test.

Each animal is placed individually into a transparent cylinder filled with water (25-30°C)

from which it cannot escape.[1][24]

The test session is typically 6 minutes long, with the first 2 minutes considered a

habituation period.[25]

Behavior is recorded, and the duration of immobility (floating with only minor movements

to keep the head above water) is scored during the final 4 minutes of the test.[23][25]

A significant decrease in immobility time in the drug-treated group compared to the vehicle

group suggests an antidepressant-like effect.[1]

Conclusion
The available data suggests that 2-Bromolysergic acid diethylamide has a favorable safety

and toxicology profile, particularly concerning its lack of hallucinogenic potential and reduced

risk for certain cardiovascular effects associated with other serotonergic compounds. Ongoing
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IND-enabling studies will provide a more complete and robust dataset to support its clinical

development for various neurological and psychiatric disorders. This technical guide

summarizes the current understanding and provides a framework for the key experimental

assessments relevant to the safety evaluation of this promising therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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